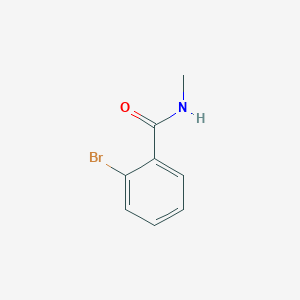

2-bromo-N-methylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVCJQNPXXXZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295217 | |

| Record name | 2-bromo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61436-88-2 | |

| Record name | 2-Bromo-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61436-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-methylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061436882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61436-88-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-bromo-N-methylbenzamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-bromo-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound with the chemical formula C₈H₈BrNO.[1] It presents as a white or off-white crystalline solid and serves as a crucial intermediate in organic synthesis.[1] Its bifunctional nature, featuring a reactive bromine atom on the aromatic ring and an N-methylated amide group, makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in chemical research and pharmaceutical development.

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is fundamental for its application in synthesis and for the validation of experimental outcomes. Its physical properties are summarized below, followed by a detailed analysis of its expected spectroscopic signatures.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | PubChem |

| CAS Number | 61436-88-2 | [1] |

| Appearance | White or off-white crystalline solid | [1] |

| Storage | Sealed in a dry environment at room temperature | [2] |

Spectroscopic Data Analysis (Predicted)

Validation of this compound in a laboratory setting relies on standard spectroscopic techniques. While a comprehensive, officially published dataset is not consolidated in a single source, the following data are predicted based on established principles and analysis of structurally analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons (4H): These will appear as a complex multiplet in the aromatic region (approximately 7.2-7.8 ppm), reflecting the coupling between adjacent protons on the benzene ring.

-

Amide Proton (1H): A broad singlet corresponding to the N-H proton will be visible, typically downfield (around 6.0-6.5 ppm), though its position can be concentration and solvent-dependent.

-

Methyl Protons (3H): The N-methyl group will present as a doublet around 2.9 ppm, coupled to the amide proton.[3]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 168 ppm, is characteristic of the amide carbonyl group.[3]

-

Aromatic Carbons (6C): Six distinct signals are expected in the 120-140 ppm range. The carbon atom bonded to the bromine (C-Br) will be identifiable within this region.

-

Methyl Carbon (CH₃): An upfield signal around 27 ppm will correspond to the N-methyl carbon.[3]

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

-

N-H Stretch: A moderate to sharp band around 3300 cm⁻¹ corresponds to the amide N-H bond.[4]

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹) are typical for C-H bonds on the benzene ring.[4]

-

C=O Stretch: A strong, sharp absorption band around 1650 cm⁻¹ is the characteristic signal for the amide carbonyl group.[4]

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically around 650 cm⁻¹, indicates the presence of the carbon-bromine bond.[4]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The spectrum will show a characteristic pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. This pattern is the definitive signature of a molecule containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. For C₈H₈BrNO, these peaks would appear at m/z 213 and 215.

-

Synthesis Methodology: A Validated Protocol

The most direct and reliable synthesis of this compound is achieved via the amidation of an activated 2-bromobenzoic acid derivative. The causality behind this two-step approach lies in converting the relatively unreactive carboxylic acid into a highly electrophilic species (an acyl chloride), which readily reacts with the nucleophilic methylamine.

Experimental Protocol: Synthesis from 2-Bromobenzoic Acid

-

Activation of Carboxylic Acid:

-

To a solution of 2-bromobenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.

-

Rationale: Thionyl chloride is an effective and common reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying the workup.[5]

-

Allow the reaction to stir at room temperature for 2-3 hours or until the evolution of gas ceases, indicating the completion of the reaction.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-bromobenzoyl chloride.

-

-

Amidation Reaction:

-

Dissolve the crude 2-bromobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylamine (CH₃NH₂) (2.0 eq, typically as a solution in a solvent like THF or water) and a non-nucleophilic base such as triethylamine (Et₃N) (1.5 eq).

-

Rationale: Methylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is added to scavenge the HCl generated during the reaction, preventing the protonation of methylamine and driving the reaction to completion.[4]

-

Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup by washing the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Synthesis Workflow Diagram

Caption: General synthetic workflow for this compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. Understanding these reactive sites is paramount for designing efficient synthetic routes to novel compounds.

Key Reactive Sites

-

Aromatic Bromine (C-Br Bond): The bromine atom is an excellent leaving group in various metal-catalyzed cross-coupling reactions. This position is the primary handle for introducing molecular diversity.

-

Palladium-Catalyzed Reactions: It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of new C-C, C-N, and C-O bonds. This versatility makes it a precursor for a wide range of heterocyclic scaffolds like phenanthridinones and carbazoles.[6]

-

Copper-Catalyzed Reactions: Ullmann-type couplings can be employed to form C-O or C-N bonds, providing an alternative pathway to complex derivatives.[6][7]

-

-

Amide Group (-CONHCH₃):

-

Directing Group: The N-methylamido group is deactivating and meta-directing towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl.[5]

-

Intramolecular Cyclization: The ortho-relationship between the amide and the bromo group is synthetically powerful. Under appropriate conditions (e.g., using a copper catalyst and a suitable amine), the molecule can undergo intramolecular cyclization to form valuable heterocyclic systems like quinazolinones.[7]

-

Reactivity Pathways Diagram

Sources

2-bromo-N-methylbenzamide CAS number 61436-88-2

An In-depth Technical Guide to 2-bromo-N-methylbenzamide (CAS: 61436-88-2): Synthesis, Characterization, and Applications

Introduction

This compound, identified by CAS Number 61436-88-2, is a substituted aromatic amide that serves as a highly versatile intermediate in modern organic synthesis.[1] Its structure, featuring a bromine atom ortho to an N-methylamido group on a benzene ring, provides two distinct and strategically important points for chemical modification. The presence of the bromine atom makes it an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, while the amide functionality can direct cyclization events or be further transformed.[2][3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, detail robust synthetic protocols with mechanistic insights, outline methods for its unambiguous characterization, explore its chemical reactivity, and discuss its applications as a precursor to complex heterocyclic scaffolds relevant to the pharmaceutical and materials science industries.[3][4]

Physicochemical & Structural Properties

The physical and chemical properties of this compound are foundational to its handling, storage, and application in synthesis. It is a white to off-white crystalline solid under ambient conditions, a characteristic that facilitates its isolation and purification.[1] Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 61436-88-2 | [5][6] |

| Molecular Formula | C₈H₈BrNO | [1][5][7] |

| Molecular Weight | 214.06 g/mol | [1][5][8] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 143-146 °C | [1] |

| Boiling Point | 319 °C at 760 mmHg | [1] |

| Density | 1.466 g/cm³ | [1] |

| InChIKey | FKVCJQNPXXXZIE-UHFFFAOYSA-N | [5] |

| Storage | Store sealed in a dry place at room temperature | [1][9] |

Synthesis and Mechanistic Considerations

The most direct and reliable synthesis of this compound involves the nucleophilic acyl substitution of 2-bromobenzoyl chloride with methylamine. This approach is efficient and leverages readily available starting materials. The causality behind this choice lies in the high reactivity of the acid chloride, which ensures a rapid and often high-yielding reaction with the nucleophilic amine.

Synthetic Workflow

The overall process can be viewed as a two-step sequence starting from 2-bromobenzoic acid.

Caption: Overall synthetic workflow for this compound.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol provides a self-validating system for the synthesis of this compound. Each step includes checks and expected outcomes to ensure the reaction is proceeding as planned.

Part 1: Formation of 2-Bromobenzoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-bromobenzoic acid (1.0 eq) in thionyl chloride (SOCl₂, 2.0-3.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Causality: Thionyl chloride is an effective and inexpensive chlorinating agent. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active electrophile.

-

-

Execution: Gently heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when the solid benzoic acid has fully dissolved and gas evolution (SO₂ and HCl) has ceased.

-

Validation: The endpoint is visually confirmed by the formation of a clear, homogeneous solution.

-

-

Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromobenzoyl chloride (a pale yellow oil or low-melting solid) is often used directly in the next step without further purification.

Part 2: Amidation to form this compound

-

Reaction Setup: In a separate flask under an inert atmosphere, dissolve methylamine (as a solution in THF, water, or ethanol, 2.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq) in an anhydrous solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.[10]

-

Causality: The reaction is performed at 0 °C to control the exothermicity. Triethylamine is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. An excess of methylamine is used to ensure complete consumption of the acid chloride.

-

-

Execution: Slowly add a solution of the crude 2-bromobenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred methylamine solution.[10] Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Validation: Reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the acid chloride and the appearance of the product spot.

-

-

Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous magnesium sulfate (MgSO₄).[10] Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield pure this compound as a white solid.[10]

Spectroscopic Characterization and Validation

Unambiguous structural confirmation is critical. While a complete, officially published dataset is not available, the expected spectroscopic data can be reliably predicted based on the known effects of the constituent functional groups and analysis of similar structures.[10]

| Technique | Predicted Data & Interpretation |

| ¹H NMR | Aromatic Protons (4H): Complex multiplet between δ 7.2-7.8 ppm. The proton ortho to the bromine and the proton ortho to the amide will be the most deshielded. NH Proton (1H): A broad singlet typically between δ 6.0-8.5 ppm, which may exchange with D₂O. N-Methyl Protons (3H): A doublet around δ 2.9-3.1 ppm, coupled to the NH proton (J ≈ 5 Hz). This doublet will collapse to a singlet upon D₂O exchange. |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal around δ 165-168 ppm. Aromatic Carbons (6C): Signals in the δ 120-140 ppm range. The carbon bearing the bromine (C-Br) will appear around δ 120 ppm, while the carbon attached to the amide (C-C=O) will be near δ 135-138 ppm. N-Methyl Carbon (CH₃): Signal around δ 26-27 ppm. |

| FT-IR (cm⁻¹) | N-H Stretch: A sharp peak around 3300-3350 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. C=O Stretch (Amide I): A strong, sharp absorption around 1640-1660 cm⁻¹. N-H Bend (Amide II): A peak around 1530-1550 cm⁻¹. C-Br Stretch: A peak in the fingerprint region, typically around 650-700 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion [M]⁺: A peak at m/z 213. [M+2]⁺ Peak: A peak of nearly equal intensity at m/z 215, which is the characteristic isotopic signature of a monobrominated compound. Key Fragments: Loss of Br (m/z 134), formation of the 2-bromobenzoyl cation (m/z 183/185). |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the reactivity of its bromine substituent, which serves as a versatile handle for constructing carbon-carbon and carbon-heteroatom bonds.

Transition-Metal-Catalyzed Cross-Coupling

The C-Br bond is an ideal site for a variety of palladium-, copper-, or nickel-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities at the 2-position, dramatically increasing molecular complexity. This is a cornerstone of modern drug discovery, enabling the rapid synthesis of compound libraries for screening.[11]

Caption: Key cross-coupling reactions of this compound.

Precursor for Heterocyclic Scaffolds

The ortho-bromo-amide arrangement is a classic precursor for the synthesis of fused heterocyclic systems. For example, intramolecular C-N bond formation, often via Buchwald-Hartwig amination or Ullmann condensation, can lead to the formation of phenanthridinones and other valuable scaffolds found in many biologically active molecules.[3]

Safety and Handling

This compound is an irritant and is harmful if swallowed.[1] Adherence to proper laboratory safety protocols is mandatory.

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [9] |

| Signal Word | Warning | [9][12] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9][12] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][12][13] |

Safe Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and tightly fitting safety goggles.[14]

-

Handling: Avoid generating dust. Do not ingest, inhale, or allow contact with skin and eyes.[13] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

First Aid: In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.[14]

Conclusion

This compound (CAS 61436-88-2) is a synthetically valuable building block whose utility is rooted in the predictable reactivity of its ortho-bromo-amide functionalization. Its straightforward synthesis and the capacity for the C-Br bond to undergo a multitude of cross-coupling reactions make it an important intermediate for accessing complex molecular architectures. This guide has provided the essential technical framework for its synthesis, characterization, safe handling, and strategic application in research and development, particularly for scientists and professionals in the field of drug discovery.

References

-

Benzamide, 2-Bromo-N-Methyl-. (2024, April 9). ChemBK. Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. (n.d.). Cleanchem Laboratories. Retrieved from [Link]

-

This compound. (n.d.). AOBChem USA. Retrieved from [Link]

-

Kotipalli, T., Kavala, V. R., Janreddy, D., & Yao, C. F. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl )benzamide with benzylamine. ResearchGate. Retrieved from [Link]

-

2-bromo-N-(2-hydroxy-1,1- dimethylethyl)benzamide - SDS Management Software. (n.d.). Retrieved from [Link]

-

This compound | 61436-88-2. (n.d.). Angene. Retrieved from [Link]

-

This compound (C8H8BrNO). (n.d.). PubChemLite. Retrieved from [Link]

-

Preparation of 2-bromobenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

2-Bromobenzamide | C7H6BrNO | CID 77616. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Benzamide, 2-bromo-N-methyl-. (n.d.). Cheméo. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Angene - this compound | 61436-88-2 | MFCD00099250 | AG00EA2P [japan.angenechemical.com]

- 7. PubChemLite - this compound (C8H8BrNO) [pubchemlite.lcsb.uni.lu]

- 8. chemeo.com [chemeo.com]

- 9. 2-Bromo-N,N-dimethylbenzamide | 54616-47-6 [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. aobchem.com [aobchem.com]

- 13. biosynth.com [biosynth.com]

- 14. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to 2-bromo-N-methylbenzamide: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-methylbenzamide, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. The core of this document details its physicochemical properties, provides a robust, step-by-step protocol for its synthesis, and offers a thorough analysis of its spectral characteristics for unambiguous identification. Furthermore, this guide explores the burgeoning role of the benzamide scaffold in the design of targeted therapeutics, with a particular focus on its application as a foundational structure for Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the structure-activity relationships of related benzamide derivatives and the potential of this compound as a key precursor for the synthesis of novel bioactive heterocyclic compounds. This document is intended to be a critical resource for researchers and professionals engaged in the discovery and development of innovative therapeutic agents.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below, providing essential data for its handling, reaction setup, and characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1][2] |

| CAS Number | 61436-88-2 | [1] |

| Melting Point | 143-146 °C | [1][2] |

| Boiling Point | 319 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.466 g/cm³ (Predicted) | [1] |

| Appearance | White or off-white crystalline solid | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly and efficiently achieved through the acylation of methylamine with 2-bromobenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the acid chloride.

Causality of Experimental Choices

The choice of 2-bromobenzoyl chloride as the starting material is strategic due to the high reactivity of the acyl chloride functional group, which facilitates the reaction with the weakly nucleophilic methylamine. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby preventing the protonation of the methylamine reactant and driving the reaction to completion. Anhydrous conditions are paramount to prevent the hydrolysis of the highly reactive 2-bromobenzoyl chloride back to 2-bromobenzoic acid.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

2-bromobenzoyl chloride

-

Methylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

-

Anhydrous dichloromethane (DCM) or a similar inert aprotic solvent

-

Triethylamine (Et₃N) or pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve methylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is to control the exothermic nature of the reaction and minimize potential side reactions.

-

Addition of Acyl Chloride: Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred methylamine solution via a dropping funnel over a period of 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic utility in PARP inhibitor synthesis.

Intermediate in the Synthesis of Bioactive Heterocycles

The strategic placement of the bromo and N-methylamido groups in this compound makes it an ideal precursor for the synthesis of a variety of bioactive heterocyclic compounds. The bromo group serves as a handle for intramolecular cyclization reactions or for the introduction of other functionalities that can then participate in ring-forming reactions. Nitrogen-containing heterocycles are prevalent in many FDA-approved drugs and are known to exhibit a wide range of biological activities.

[3]For instance, intramolecular C-N or C-C bond formation reactions can lead to the synthesis of fused ring systems. The amide nitrogen can also participate in cyclization reactions to form various heterocyclic cores. This versatility allows for the generation of diverse molecular libraries for high-throughput screening in drug discovery programs.

Safety and Handling

This compound is an irritant to the eyes and skin and may cause respiratory irritation. I[1]t is harmful if swallowed. T[1]herefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust or vapors. I[1]t should be stored in a tightly sealed container in a dry, room-temperature environment.

This compound is a chemical compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, coupled with a straightforward and scalable synthetic protocol, make it a readily accessible and valuable intermediate. The analytical techniques detailed in this guide provide a robust framework for its quality control and characterization. The strategic positioning of its functional groups opens up a plethora of possibilities for its use as a scaffold in the synthesis of complex molecules, most notably as a precursor for the development of novel PARP inhibitors and other bioactive heterocyclic compounds. This in-depth technical guide serves as a foundational resource to facilitate further research and innovation in the application of this compound in medicinal chemistry and drug discovery.

References

-

Benzamide, 2-Bromo-N-Methyl- - ChemBK. Available at: [https://www.chembk.com/en/chem/Benzamide, 2-Bromo-N-methyl-]([Link], 2-Bromo-N-methyl-)

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. Available at: [Link]

-

Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - NIH. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 2-bromo-N-methylbenzamide

An in-depth technical guide to the structure elucidation of 2-bromo-N-methylbenzamide is detailed below.

This guide provides a comprehensive, technically detailed approach to the structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, emphasizing the integration of modern analytical techniques with foundational chemical principles. The narrative moves beyond simple procedural descriptions to explain the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow.

Foundational Strategy: Orthogonal Verification

The cornerstone of definitive structure elucidation is the principle of orthogonal verification. This involves the use of multiple, independent analytical techniques that measure different physical properties of the molecule. For this compound, our strategy will rely on a synergistic combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their collective agreement constitutes a high-confidence confirmation.

Caption: Orthogonal workflow for structural elucidation.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry is the initial and most critical step, as it provides the molecular weight and, with high-resolution instruments, the elemental formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve 1-2 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode to facilitate the formation of the [M+H]⁺ adduct.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

System Suitability: Prior to analysis, calibrate the instrument using a known standard (e.g., caffeine) to ensure mass accuracy is within 3 ppm.

Data Interpretation and Validation

The key to confirming the presence of bromine is the characteristic isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two major peaks of nearly equal intensity separated by 2 m/z units.

| Parameter | Expected Value | Observed Value | Interpretation |

| Molecular Formula | C₈H₈BrNO | C₈H₈BrNO | Confirmed |

| [M+H]⁺ (with ⁷⁹Br) | 213.9862 m/z | 213.9865 m/z | High mass accuracy |

| [M+H]⁺ (with ⁸¹Br) | 215.9842 m/z | 215.9844 m/z | High mass accuracy |

| Isotopic Ratio | ~1:1 | 1:0.98 | Confirms presence of one bromine atom |

This unmistakable isotopic signature provides definitive evidence for the presence of a single bromine atom in the molecule, a foundational piece of data that all subsequent analyses must align with.

Infrared Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and reliable method for identifying key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.

-

Background Scan: Acquire a background spectrum of the empty ATR stage to subtract atmospheric H₂O and CO₂ signals.

-

Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Collection: Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Spectral Interpretation

The IR spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, the key absorptions are:

-

~3300 cm⁻¹ (N-H stretch): A sharp to moderately broad peak indicative of the secondary amide N-H bond.

-

~1640 cm⁻¹ (C=O stretch, Amide I): A strong, sharp absorption characteristic of the amide carbonyl group.

-

~1540 cm⁻¹ (N-H bend, Amide II): A significant peak resulting from the coupling of the N-H bending and C-N stretching vibrations.

-

~750 cm⁻¹ (C-Br stretch): A peak in the fingerprint region, which, while not definitive on its own, is consistent with the presence of a carbon-bromine bond.

The presence of the strong Amide I and Amide II bands, along with the N-H stretch, provides conclusive evidence of the N-methylbenzamide core structure.

Caption: Key IR absorption bands for this compound.

NMR Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and arrangement of atoms in a molecule. We will use both ¹H and ¹³C NMR, supplemented by 2D techniques if necessary.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire 16-32 scans.

-

Set a spectral width of ~12 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire 1024 or more scans due to the low natural abundance of ¹³C.

-

Set a spectral width of ~220 ppm.

-

-

Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

¹H NMR Data Interpretation: Confirming the 2-Bromo Position

The ¹H NMR spectrum provides a wealth of information through chemical shifts, integration, and coupling patterns (multiplicity).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (4H) | 7.2 - 7.8 | Multiplet | 4H | Protons on the benzene ring. |

| N-H (1H) | ~6.3 | Broad Singlet | 1H | Exchangeable amide proton. |

| N-CH₃ (3H) | ~3.0 | Doublet | 3H | Methyl group coupled to the N-H proton. |

The key to confirming the "2-bromo" (ortho) substitution lies in a detailed analysis of the aromatic region's coupling patterns. The bromine atom's electron-withdrawing and anisotropic effects will cause the adjacent protons to have distinct chemical shifts. We expect to see a complex multiplet pattern for the four aromatic protons, which can be resolved using a higher field instrument or 2D NMR. The doublet observed for the N-CH₃ group is due to coupling with the N-H proton (³J_HH ≈ 5 Hz).

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| C=O (Amide) | ~168 | Characteristic chemical shift for an amide carbonyl. |

| Aromatic (6C) | 120 - 140 | Six distinct signals expected for the substituted benzene ring. |

| C-Br | ~120 | The carbon directly attached to bromine is shielded. |

| N-CH₃ | ~27 | Typical shift for a methyl group attached to nitrogen. |

The presence of eight distinct carbon signals (six aromatic, one carbonyl, and one methyl) is fully consistent with the proposed structure.

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of this compound is confirmed with high confidence through the congruent data from orthogonal analytical techniques. Mass spectrometry establishes the correct molecular formula and the presence of bromine. IR spectroscopy confirms the presence of the key amide functional group. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of atomic connectivity, confirming the N-methylbenzamide framework and the specific 2-bromo substitution pattern on the aromatic ring. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity in structure confirmation.

References

-

Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]

-

Title: Introduction to Spectroscopy Source: D.L. Pavia, G.M. Lampman, G.S. Kriz, J.R. Vyvyan URL: [Link]

-

Title: Spectrometric Identification of Organic Compounds Source: R.M. Silverstein, F.X. Webster, D.J. Kiemle, D.L. Bryce URL: [Link]

An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-N-methylbenzamide

This technical guide provides a comprehensive overview of 2-bromo-N-methylbenzamide, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core physical data, outlines field-proven analytical methodologies, and contextualizes the compound's utility in modern organic synthesis.

Core Physicochemical & Structural Properties

This compound (CAS No. 61436-88-2) is a substituted aromatic amide that serves as a versatile building block.[1] Its structure, featuring a bromine atom ortho to an N-methylcarboxamide group on a benzene ring, imparts specific reactivity and physical characteristics that are crucial for its application in multi-step syntheses. The compound typically presents as a white to off-white crystalline solid, indicative of a stable lattice structure at ambient conditions.[2]

The key physicochemical properties are summarized below, providing a foundational dataset for experimental design and process development.

| Property | Value | Source |

| CAS Number | 61436-88-2 | [2] |

| Molecular Formula | C₈H₈BrNO | [2] |

| Molecular Weight | 214.06 g/mol | [2][3] |

| Appearance | White or off-white crystalline solid | [2] |

| Melting Point | 143-146 °C | [2] |

| Boiling Point | 319 °C at 760 mmHg | [2] |

| Density | 1.466 g/cm³ | [2] |

| Vapor Pressure | 0.000349 mmHg at 25 °C | [2] |

| LogP (Octanol/Water) | 2.384 | [3] |

| Log of Water Solubility | -2.52 (in mol/L) | [3] |

The moderately high melting point suggests significant intermolecular forces within the crystal lattice. The calculated LogP value of 2.384 indicates a lipophilic nature, predicting poor solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and alcohols, which is a critical consideration for reaction setup and purification.[3]

Synthesis and Purification Workflow

The reliable synthesis of this compound is fundamental to its use. The most common and robust laboratory-scale preparation involves the acylation of methylamine with 2-bromobenzoyl chloride. This method is favored due to the high reactivity of the acid chloride, which ensures efficient conversion under mild conditions, and the ready availability of the starting materials.

Experimental Protocol: Synthesis via Acylation

This protocol describes a standard procedure for synthesizing this compound.

Materials:

-

2-bromobenzoyl chloride

-

Methylamine (e.g., 40% solution in water or 2M in THF)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine (as a base)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-bromobenzoyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Amine Addition: In a separate flask, prepare a solution of methylamine (1.1 eq) and triethylamine (1.2 eq) in DCM.

-

Reaction: Add the methylamine solution dropwise to the stirred 2-bromobenzoyl chloride solution at 0 °C. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.

-

Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting acid chloride is consumed.

-

Quenching & Workup: Upon completion, dilute the mixture with water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to obtain the pure this compound.[4]

Analytical Characterization and Structural Elucidation

Unambiguous characterization of the synthesized compound is critical for ensuring its purity and confirming its identity. A multi-technique approach, combining NMR, MS, and FT-IR, provides a self-validating system where each analysis corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected Spectral Features:

-

¹H NMR: The spectrum is expected to show distinct signals corresponding to the aromatic protons, which will appear as a complex multiplet pattern between ~7.2 and 7.8 ppm. The N-methyl group protons will appear as a doublet around ~2.9 ppm, coupled to the amide proton. The amide (N-H) proton will appear as a broad quartet or singlet (depending on solvent and concentration) further downfield.[5]

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The carbonyl carbon (C=O) is the most deshielded, appearing around 167-169 ppm. The aromatic carbons will resonate in the ~120-140 ppm region, with the carbon attached to the bromine (C-Br) appearing around 120 ppm. The N-methyl carbon will be the most upfield signal, typically around 27 ppm.[5]

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[6]

-

Spectral Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Analyze chemical shifts (δ) and coupling constants (J) to assign signals to specific protons and confirm connectivity. Assign the signals in the ¹³C NMR spectrum to their respective carbon atoms.[6]

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and elemental formula. For this compound, it provides a distinctive signature due to the natural isotopic abundance of bromine.

Expected Spectral Features:

-

Molecular Ion Peak: The mass spectrum will exhibit a characteristic pair of molecular ion peaks: [M]⁺ at m/z 213 and [M+2]⁺ at m/z 215. The near 1:1 intensity ratio of these peaks is a definitive indicator of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[4]

-

Fragmentation: Common fragmentation patterns may include the loss of the methylamino group or the bromine atom, providing further structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected Characteristic Absorptions:

-

~3300 cm⁻¹: N-H stretching vibration of the secondary amide.

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~1650 cm⁻¹: Strong C=O (Amide I band) stretching vibration.

-

~1540 cm⁻¹: N-H bending (Amide II band) vibration.

-

~650 cm⁻¹: C-Br stretching vibration.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant.[2]

-

Hazards: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation upon inhalation of dust.[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. When handling the solid powder outside of a fume hood, a dust mask or respirator may be necessary.[2][7]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors. Avoid contact with skin, eyes, and clothing.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Room temperature storage is generally acceptable.[2]

Conclusion

This compound is a well-characterized crystalline solid with a defined set of physical properties that make it a valuable intermediate in organic synthesis. Its preparation is straightforward, and its structure can be unambiguously confirmed through a standard suite of analytical techniques. The data and protocols presented in this guide offer a robust framework for researchers to confidently synthesize, purify, and utilize this compound in the development of novel pharmaceuticals, dyes, and other advanced materials.[2]

References

-

Cheméo. (n.d.). Benzamide, 2-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties. Retrieved from [Link]

-

ChemBK. (2024, April 9). Benzamide, 2-Bromo-N-Methyl-. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-N,N-dimethylbenzamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. Retrieved from [Link]

-

SDS Manager. (2022, June 11). 2-bromo-N-(2-hydroxy-1,1- dimethylethyl)benzamide - SDS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzyl-2-bromo-N-methylbenzamide. Retrieved from [Link]

-

IRE Journals. (2020, June). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-N-methylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobenzamide. Retrieved from [Link]

-

Cheméo. (n.d.). Benzamide, 2-bromo-N-methyl-. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2-Bromo-N-methylbenzamide in Organic Solvents: From Theoretical Prediction to Experimental Determination

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Bromo-N-methylbenzamide is a substituted benzamide derivative that serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Understanding its solubility in various organic solvents is a critical prerequisite for its effective use in reaction chemistry, purification processes like crystallization, and formulation development. This technical guide provides a comprehensive framework for assessing the solubility of this compound. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the underlying chemical principles governing its solubility, predictive analysis based on its physicochemical properties, and detailed, field-proven protocols for both qualitative and quantitative solubility determination. This guide is intended to equip researchers, chemists, and formulation scientists with the necessary tools to generate reliable and accurate solubility data, ensuring process optimization and reproducibility.

Part 1: Physicochemical Profile and Predicted Solubility

A compound's solubility is intrinsically linked to its molecular structure and resulting physicochemical properties. The key to predicting solubility lies in understanding the interplay of intermolecular forces between the solute (this compound) and the solvent.

1.1. Core Physicochemical Properties

The structure of this compound features a polar amide group, a semi-polar brominated aromatic ring, and a small, non-polar N-methyl group. These features dictate its interactions with different solvent environments.

The relatively high melting point suggests strong intermolecular forces in the solid crystal lattice, primarily hydrogen bonding between the amide N-H and C=O groups of adjacent molecules, as well as dipole-dipole interactions. A solvent must be capable of overcoming this lattice energy to dissolve the compound.

1.2. Theoretical Solubility Profile based on "Like Dissolves Like"

The principle of "like dissolves like" posits that substances with similar intermolecular forces are more likely to be soluble in one another.[3] We can classify common organic solvents and predict the solubility of this compound accordingly.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the polar amide group of this compound, breaking the solute-solute hydrogen bonds and forming new, stable solute-solvent hydrogen bonds. Predicted Solubility: High.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents have significant dipole moments but lack an O-H or N-H bond, meaning they can only act as hydrogen bond acceptors (at the oxygen atom).[4] They will strongly interact with the amide N-H proton and the dipole of the C=O bond. Predicted Solubility: Moderate to High.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. They will be unable to disrupt the strong hydrogen bonding and dipole interactions of the this compound crystal lattice. The brominated benzene ring may offer some slight affinity for toluene through pi-stacking, but this is unlikely to be sufficient for significant dissolution. Predicted Solubility: Low to Insoluble.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Dichloromethane is a poor hydrogen bond acceptor, while chloroform is a weak hydrogen bond donor. They may offer some limited solvating power but are unlikely to be as effective as more polar options. Predicted Solubility: Low to Moderate.

Part 2: Experimental Determination of Solubility

Where published data is unavailable, a systematic experimental approach is necessary. This process is divided into a rapid qualitative screening followed by a rigorous quantitative determination for solvents of interest.

2.1. Mandatory Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents used. While specific data for this compound is sparse, related compounds are listed as potential irritants.[1][5]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All operations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or solvent vapors.[1]

-

Handling: Avoid creating dust when handling the solid compound. Do not mix with strong oxidizers.[1]

2.2. Protocol 1: Qualitative Solubility Screening

This rapid assessment provides a preliminary classification of solubility, allowing for the efficient selection of candidate solvents for quantitative analysis.[6]

Methodology:

-

Preparation: Label a series of 13x100 mm test tubes or 2 mL glass vials, one for each solvent to be tested (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

-

Solute Addition: Add approximately 20-25 mg of this compound to each tube.

-

Solvent Addition: Add 1.0 mL of the corresponding solvent to each tube in portions (e.g., 0.25 mL at a time).

-

Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds.

-

Observation: After the final addition and mixing, allow the samples to stand for 5 minutes and visually inspect for any undissolved solid against a dark background.

-

Classification: Record the results in a table, classifying the solubility as follows:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: A significant portion of the solid has dissolved, but some particles remain.

-

Insoluble: The solid appears largely undissolved.

-

Table 1: Example Data Table for Qualitative Solubility

| Solvent | Classification (Soluble/Partially Soluble/Insoluble) | Observations |

|---|---|---|

| Methanol | ||

| Ethanol | ||

| Acetone | ||

| Dichloromethane | ||

| Ethyl Acetate | ||

| Toluene |

| Hexane | | |

2.3. Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

The isothermal shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound at a specific temperature.[7][8] It involves generating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution:

-

To a series of 10 mL glass vials with PTFE-lined screw caps, add an excess amount of this compound (e.g., ~100 mg, or enough to ensure undissolved solid will remain).

-

Record the exact weight of the compound added if performing a mass-balance check.

-

Add a precise volume of the selected solvent (e.g., 5.0 mL) to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator within a constant-temperature incubator (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration is no longer changing.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle.

-

Alternatively, for faster separation, centrifuge the sealed vials at a moderate speed (e.g., 3000 rpm for 15 minutes) in a temperature-controlled centrifuge.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette fitted with a 0.22 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility). This step is critical to remove any suspended microparticles.

-

Immediately dilute the filtered aliquot with a known volume of a suitable solvent (often the mobile phase for the analytical method) to bring the concentration into the linear range of the analytical instrument. Perform a large, accurate dilution (e.g., 100 µL of supernatant into 9.9 mL of diluent for a 1:100 dilution).

-

Diagram 1: Workflow for Quantitative Solubility Determination A visual representation of the isothermal shake-flask method.

Caption: Isothermal Shake-Flask Method Workflow.

2.4. Protocol 3: Analytical Quantification by RP-HPLC-UV

A validated analytical method is required to accurately measure the concentration of the dissolved compound in the prepared samples. Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is a robust and widely available technique suitable for this purpose.[9]

Methodology:

-

Instrument and Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a good peak shape and a reasonable retention time (e.g., 3-7 minutes).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by scanning a dilute solution of the compound to find the wavelength of maximum absorbance (λ-max), likely in the 220-280 nm range.

-

Injection Volume: 10 µL

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of known concentration (e.g., 1000 µg/mL) in the mobile phase.

-

Perform a series of serial dilutions from the stock solution to create at least five calibration standards that bracket the expected concentration of the diluted samples (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Analysis:

-

Inject the calibration standards in triplicate to establish the linearity of the detector response.

-

Inject the prepared (and diluted) samples from the solubility experiment.

-

-

Calculation:

-

Plot a calibration curve of the average peak area versus concentration for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.999.[9]

-

Use the equation to calculate the concentration of the diluted samples from their measured peak areas.

-

Multiply the result by the dilution factor to determine the final solubility in the original solvent. Report the result in appropriate units (e.g., mg/mL or mol/L).

-

Diagram 2: Data Generation and Calculation Pathway A logical diagram showing the flow from experiment to final solubility value.

Caption: From HPLC Data to Final Solubility Value.

Part 3: Data Interpretation and Application

The resulting quantitative solubility data is crucial for several aspects of drug development and chemical synthesis:

-

Process Chemistry: Selecting an appropriate solvent for a chemical reaction requires the reactants to be sufficiently soluble under the reaction conditions.

-

Purification: Solubility data is essential for developing crystallization procedures. A good crystallization solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, allowing for high recovery of pure material upon cooling.

-

Formulation Development: For pharmaceutical applications, especially for oral dosage forms, the aqueous solubility is a key determinant of bioavailability.[10] Solubility in organic co-solvents is critical for developing liquid formulations, such as injectables or oral solutions.

By systematically applying the theoretical and experimental frameworks outlined in this guide, researchers can confidently determine the solubility of this compound in any organic solvent, providing the foundational data needed for successful process development and scientific innovation.

References

- ChemBK. (n.d.). Benzamide, 2-Bromo-N-Methyl-.

- University of Colorado, Boulder. (n.d.). Experiment 1: Determination of Solubility Class. Department of Chemistry and Biochemistry.

- Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds.

- Cheméo. (n.d.). Benzamide, 2-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties.

- Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 2-Bromo-4-fluoro-N-methylbenzamide.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Quora. (2017, June 24). How to determine the solubility of organic compounds.

- Sigma-Aldrich Inc. (n.d.). 2-bromo-N-(2-hydroxy-1,1- dimethylethyl)benzamide - SDS.

- PubChem. (n.d.). N-Benzyl-2-bromo-N-methylbenzamide.

- Sigma-Aldrich. (2025, November 6).

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

- Biosynth. (2022, May 5). Safety Data Sheet - 4-Bromo-2-fluoro-N-methylbenzamide.

- ACS Publications. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.

- Fisher Scientific. (2024, March 29).

- University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amides.

- BenchChem. (2025). Application Note: Determination of the Solubility of 2-bromo-N-phenethylbenzenesulfonamide in Organic Solvents.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- CORA. (n.d.). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal.

- PubChemLite. (2025). This compound (C8H8BrNO). Université du Luxembourg.

- ChemicalBook. (n.d.). 2,4,6-tribromo-N-methylbenzamide CAS#: 2277480-03-0.

- NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility.

- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)

- ResearchGate. (n.d.). Quantification of Drugs and Pharmaceuticals Using N-Bromosuccinimide and Methyl Orange.

- Oriental Journal of Chemistry. (n.d.). Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study.

- PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.

- BenchChem. (2025). An In-Depth Technical Guide on the Solubility of 2-Bromoethylamine Hydrobromide in Organic Solvents.

- BLDpharm. (n.d.). 2-Bromo-N,N-diisopropyl-4-methylbenzamide.

Sources

- 1. chembk.com [chembk.com]

- 2. PubChemLite - this compound (C8H8BrNO) [pubchemlite.lcsb.uni.lu]

- 3. chem.ws [chem.ws]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. quora.com [quora.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ascendiacdmo.com [ascendiacdmo.com]

2-bromo-N-methylbenzamide ¹H NMR spectrum analysis

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-bromo-N-methylbenzamide

Abstract

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Tailored for researchers and professionals in drug development and chemical sciences, this document delves into the theoretical underpinnings and practical methodologies for acquiring and interpreting the ¹H NMR spectrum of this compound. The guide covers the molecular structure, prediction of proton signals, a detailed experimental protocol for sample preparation, and an in-depth interpretation of chemical shifts, coupling constants, and multiplicities. Advanced concepts, such as the potential for rotational isomerism due to the ortho-substituent, are also discussed to provide a complete analytical perspective.

Introduction: The Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for determining the structure of organic molecules.[1] Among NMR techniques, ¹H NMR is particularly informative because it probes the chemical environment of hydrogen atoms, which are ubiquitous in organic compounds. A ¹H NMR spectrum provides four fundamental types of information: chemical shift (δ), signal integration, signal multiplicity (splitting), and coupling constants (J), which together allow for the detailed mapping of a molecule's proton framework.[2][3] This guide applies these principles to elucidate the structure of this compound.

The Analyte: this compound

This compound (C₈H₈BrNO) is a substituted aromatic amide.[4][5] Understanding its structure is paramount to predicting and interpreting its ¹H NMR spectrum. The molecule consists of a benzene ring substituted with a bromine atom and an N-methylcarboxamide group at positions 1 and 2, respectively. This substitution pattern renders all four protons on the aromatic ring chemically non-equivalent. Additionally, the amide functionality contributes an N-H proton and an N-methyl group, each with a distinct chemical environment.

The key proton environments to be analyzed are:

-

Four aromatic protons (H-3, H-4, H-5, H-6).

-

One amide proton (N-H).

-

Three methyl protons (N-CH₃).

Figure 1: Molecular structure of this compound with proton numbering.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean, high-resolution spectrum is foundational to accurate analysis. The following protocol outlines field-proven steps for sample preparation.

3.1 Materials and Reagents

-

Analyte: this compound (5-25 mg).[6]

-

Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[7] Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative, particularly useful for enhancing the observation of exchangeable protons like N-H.

-

Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the solvent (0 ppm reference).[1][7]

-

NMR Tube: 5 mm diameter, clean, and dry.[8]

-

Glassware: Clean, dry Pasteur pipette and a vial.

-

Filtration: A small plug of glass wool in the pipette.

3.2 Step-by-Step Sample Preparation

-

Weighing: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.[7]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[8] Gently swirl to ensure the compound is fully dissolved. The solution must be homogeneous.[6]

-

Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.

-

Transfer: Filter the solution through the glass wool directly into the NMR tube. This step is critical to remove any particulate matter, which can degrade spectral quality by distorting the magnetic field homogeneity.

-

Volume Check: Ensure the sample height in the NMR tube is sufficient for the spectrometer, typically around 4-5 cm.[6][8]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

Data Acquisition: Insert the sample into the NMR spectrometer and proceed with instrument-specific procedures for locking, shimming, and acquiring the ¹H NMR spectrum.

Figure 2: Standard experimental workflow for ¹H NMR analysis.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound is predicted to show signals in three main regions: aromatic, amide, and alkyl.

4.1 Aromatic Region (δ ≈ 7.2-7.8 ppm) The four protons on the benzene ring are all chemically distinct and will couple with each other. Their chemical shifts are influenced by the electron-withdrawing effects of both the bromine atom and the amide group.

-

H-6: This proton is ortho to the amide group and meta to the bromine. It is expected to be the most deshielded aromatic proton due to the anisotropy of the carbonyl group, appearing furthest downfield. It will be split by H-5 (ortho coupling) and H-4 (meta coupling), likely appearing as a doublet of doublets (dd) .

-

H-3: This proton is ortho to the bromine atom. The bromine's inductive effect will deshield it. It will be split by H-4 (ortho coupling) and H-5 (meta coupling), also appearing as a doublet of doublets (dd) .

-

H-4 and H-5: These protons are in the middle of the aromatic region. They will both be split by their ortho and meta neighbors, resulting in complex multiplets, often described as a triplet of doublets (td) or simply a multiplet (m) .

Coupling Constants (J):

-

Para coupling (⁵J): Typically <1 Hz and often not resolved.

4.2 Amide Proton (N-H) (δ ≈ 6.5-8.5 ppm, broad) The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature.[2] In CDCl₃, it often appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and/or chemical exchange.[12] However, it should couple to the N-methyl protons. If the exchange rate is slow, the signal might appear as a broad quartet due to coupling with the three methyl protons.

4.3 N-Methyl Protons (N-CH₃) (δ ≈ 2.9-3.1 ppm) The methyl protons are attached to a nitrogen atom, which is adjacent to a carbonyl group. This environment deshields them significantly compared to a simple alkyl group. Based on the spectrum of N-methylbenzamide (δ ≈ 2.95 ppm), a similar shift is expected.[13] These three equivalent protons will be split by the single N-H proton, resulting in a doublet (d) with a coupling constant (³J(H-N-C-H)) of approximately 5 Hz.

Advanced Spectroscopic Phenomena: Rotational Isomers

A key feature in the spectra of many ortho-substituted benzamides is the presence of rotational isomers, or rotamers, arising from hindered rotation around the amide (Aryl-C=O) and C-N bonds. The bulky bromine atom at the ortho position can sterically hinder free rotation, creating a significant energy barrier.

At room temperature, this restricted rotation can be slow on the NMR timescale, leading to:

-

Signal Broadening: The N-methyl and N-H signals may appear significantly broadened.

-

Signal Duplication: In cases of very slow rotation, two distinct sets of signals may be observed for the amide and methyl protons, corresponding to the two stable rotameric conformations.

Variable temperature (VT) NMR experiments can be used to probe this phenomenon. As the temperature is increased, the rate of rotation increases, which can cause the broadened signals to sharpen or the distinct rotamer signals to coalesce into a single, averaged signal. This potential complexity is a hallmark of an expert analysis and should be considered if the room temperature spectrum shows unusually broad features.

Summary of Predicted Spectral Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| Aromatic (H-6) | ~7.7 - 7.8 | dd | 1H | ³J ≈ 7-9, ⁴J ≈ 1-3 |

| Aromatic (H-3, H-4, H-5) | ~7.2 - 7.6 | m | 3H | Complex ortho/meta couplings |

| Amide (N-H) | ~6.5 - 8.5 | br s or br q | 1H | ³J(H-N-C-H) ≈ 5 (if resolved) |

| N-Methyl (N-CH₃) | ~2.9 - 3.1 | d | 3H | ³J(H-N-C-H) ≈ 5 |

Conclusion

The ¹H NMR spectrum of this compound offers a rich dataset for structural confirmation. A detailed analysis of the aromatic region reveals a complex pattern of four distinct, coupled protons. The amide and methyl signals provide direct evidence for the N-methylcarboxamide moiety, with their multiplicity confirming the N-H to N-CH₃ connectivity. Furthermore, an advanced understanding of the molecule suggests the potential for observing dynamic effects like hindered rotation, which can be confirmed with further experiments. This guide provides the foundational knowledge and practical protocol necessary for researchers to confidently acquire and interpret this spectrum, ensuring high scientific integrity in their structural elucidation efforts.

References

-

NMR Sample Preparation. [Link]

-

Nanalysis. (2024-02-29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

NMR Spectroscopy. NMR Sample Preparation. [Link]

-

Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]

-

ACD/Labs. (2025-08-21). 1H–1H Coupling in Proton NMR. [Link]

-

Iowa State University. NMR Coupling Constants. [Link]

-

Singh, I. et al. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

-

Chemistry LibreTexts. (2014-08-21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-